

solubility of chromium(III) carbonate in different solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Chromium(3+),carbonate

Cat. No.: B1496125

[Get Quote](#)

An In-depth Technical Guide on the Solubility of Chromium(III) Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of chromium(III) carbonate ($\text{Cr}_2(\text{CO}_3)_3$) in various solvents. Due to the compound's nature, much of the available literature focuses on its reactivity in acidic and basic aqueous solutions rather than providing precise quantitative solubility data. This document summarizes the available qualitative and semi-quantitative data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for assessing its solubility.

Executive Summary

Chromium(III) carbonate is a water-insoluble chromium source that finds utility in the preparation of other chromium compounds.^{[1][2]} Its solubility is highly dependent on the pH of the solvent. It is generally described as insoluble in water and organic solvents like alcohol, but readily dissolves in acidic solutions.^{[3][4][5]} In the presence of dilute acids, it reacts to form the corresponding chromium(III) salt, water, and carbon dioxide.^{[1][6]} In aqueous carbonate solutions, chromium(III) ions tend to precipitate as chromium(III) hydroxide rather than existing as a dissolved carbonate.^{[7][8]}

Solubility Data

Quantitative solubility data for chromium(III) carbonate is not widely reported in standard chemical literature. The compound's tendency to hydrolyze in aqueous solutions complicates direct measurement.^[7] The available information is predominantly qualitative or describes solubility in terms of reaction conditions.

Table 1: Summary of Chromium(III) Carbonate Solubility

Solvent System	Temperature (°C)	Solubility	Observations & Remarks	Source(s)
Pure Water	Ambient	Insoluble / Poorly Soluble	Chromium(III) carbonate does not readily dissolve in water. In aqueous solutions, it tends to hydrolyze, potentially forming chromium(III) hydroxide.[1][3] [4][7]	
Water with CO ₂	Ambient	Slightly Soluble	The presence of dissolved carbon dioxide can slightly increase solubility.[5]	
Mineral Acids (e.g., HCl, HNO ₃ , H ₂ SO ₄)	25	Soluble / High Solubility	Dissolves readily, especially in solutions with a pH of 2 or less. [3] The carbonate reacts to form a chromium(III) salt, water, and CO ₂ gas.[1][6]	
Hydrochloric Acid (pH 0.2)	25	Complete dissolution within 30 minutes	A specific test for high-solubility chromium(III) carbonate species that an amount	

			corresponding to 1 g of Cr should dissolve in 1 L of this acidic solution within 30 minutes. [3]
Basic Solutions (e.g., NaOH)	Ambient	Insoluble (as carbonate)	In basic solutions, Cr(III) precipitates as chromium(III) hydroxide, $\text{Cr}(\text{OH})_3$. [9] However, the $\text{Cr}(\text{OH})_3$ precipitate is amphoteric and will dissolve in excess strong base to form soluble hydroxo complexes like $[\text{Cr}(\text{OH})_4]^-$ or $[\text{Cr}(\text{OH})_6]^{3-}$. [9] [10]
Carbonate Solutions	Ambient	Insoluble	The addition of carbonate ions to a Cr(III) solution precipitates chromium(III) hydroxide, not chromium(III) carbonate. The resulting precipitate is not soluble in excess carbonate. [8]

Alcohol	Ambient	Insoluble	Stated to be insoluble in alcohol.[5]
---------	---------	-----------	---------------------------------------

Experimental Protocols for Solubility Determination

The following protocols are generalized methods that can be adapted for the specific determination of chromium(III) carbonate solubility.[11][12]

Protocol 1: Gravimetric Method for Solubility in Water and Organic Solvents

This method is suitable for determining the low solubility of $\text{Cr}_2(\text{CO}_3)_3$ in water or organic solvents.

Objective: To quantify the mass of chromium(III) carbonate that dissolves in a given volume of solvent at a specific temperature.

Methodology:

- **Sample Preparation:** Dry the chromium(III) carbonate powder in a desiccator to a constant weight.
- **Saturation:** Add an excess amount of the dried $\text{Cr}_2(\text{CO}_3)_3$ to a known volume (e.g., 100 mL) of the desired solvent (e.g., deionized water, ethanol) in a sealed, temperature-controlled vessel.
- **Equilibration:** Agitate the mixture at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. Use a magnetic stirrer or a shaker bath.
- **Separation:** Allow the undissolved solid to settle. Carefully filter the supernatant through a pre-weighed, fine-pore filter paper (e.g., 0.22 µm) to separate the saturated solution from the excess solid. Ensure the filtration apparatus is maintained at the equilibration temperature to prevent precipitation.

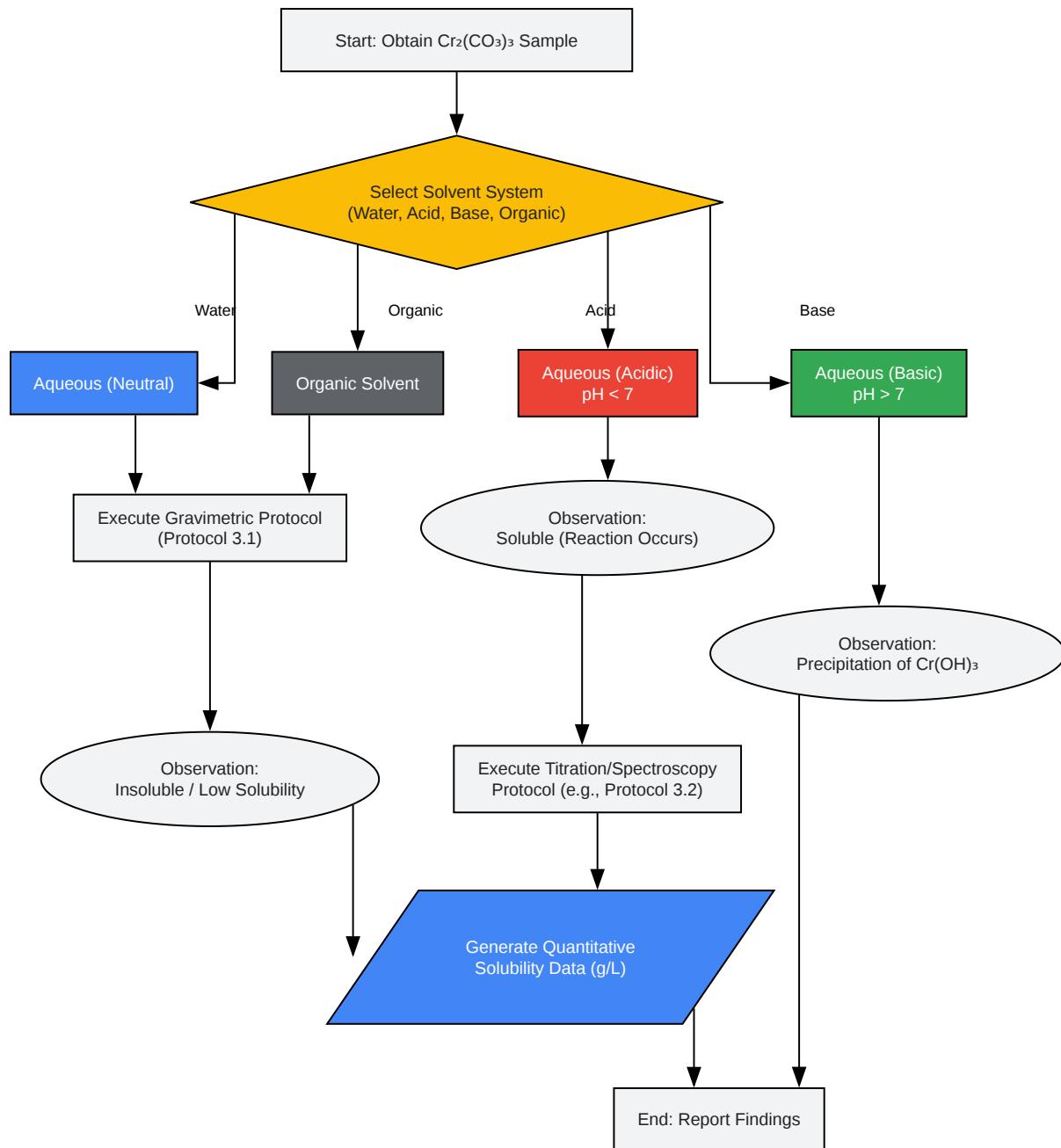
- Evaporation: Accurately measure a specific volume of the clear, saturated filtrate into a pre-weighed evaporating dish.
- Drying and Weighing: Gently evaporate the solvent from the filtrate on a water bath or in a drying oven at a temperature sufficient to remove the solvent without decomposing the solute. Dry the residue to a constant weight in a desiccator.
- Calculation: The solubility (S) is calculated using the following formula:

$$S \text{ (g/100 mL)} = [(Weight \text{ of dish} + residue) - (Weight \text{ of empty dish})] / (Volume \text{ of filtrate in mL}) * 100$$

Protocol 2: Titration Method for Solubility in Acidic Solutions

This method is appropriate for quantifying the solubility of $\text{Cr}_2(\text{CO}_3)_3$ in acidic solutions where it dissolves completely.

Objective: To determine the concentration of chromium(III) ions in a saturated solution via redox titration.


Methodology:

- **Saturated Solution Preparation:** Prepare a saturated solution of $\text{Cr}_2(\text{CO}_3)_3$ in the acidic solvent of interest (e.g., 0.1 M HCl) following steps 1-4 from Protocol 3.1.
- **Sample Dilution:** Accurately pipette a known volume of the saturated filtrate into a volumetric flask and dilute with deionized water to a suitable concentration for titration.
- **Oxidation of Cr(III) to Cr(VI):** In a flask, add a known excess of a strong oxidizing agent (e.g., potassium permanganate or ammonium persulfate with a silver catalyst) to an aliquot of the diluted solution. Heat the solution gently to ensure complete oxidation of Cr(III) to the dichromate ion ($\text{Cr}_2\text{O}_7^{2-}$).
- **Titration:** After cooling, titrate the resulting dichromate solution with a standardized solution of a reducing agent, such as ferrous ammonium sulfate (FAS). Use a suitable indicator (e.g., diphenylamine sulfonate) to determine the endpoint.

- Calculation:
 - Calculate the moles of the reducing agent used.
 - From the stoichiometry of the redox reaction, determine the moles of dichromate, and subsequently the moles of Cr(III), in the aliquot.
 - Calculate the concentration of Cr(III) in the original saturated solution and express the solubility in mol/L or g/L.

Visualization of Solubility Assessment Workflow

The following diagram illustrates a logical workflow for a researcher investigating the solubility of chromium(III) carbonate.

[Click to download full resolution via product page](#)

Caption: Workflow for assessing chromium(III) carbonate solubility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [americanelements.com](http://www.americanelements.com) [americanelements.com]
- 2. chromium carbonate | 29689-14-3 [chemicalbook.com]
- 3. US20110168051A1 - Chromium (iii) carbonate and process for producing the same - Google Patents [patents.google.com]
- 4. Page loading... [guidechem.com]
- 5. Chromium carbonate, Hi-LR™ [himedialabs.com]
- 6. [webqc.org](http://www.webqc.org) [webqc.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Chromium: Chemical reactions | Pilgaard Elements [pilgaardelements.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Chromium(III) hydrolysis constants and solubility of chromium(III) hydroxide (Journal Article) | OSTI.GOV [osti.gov]
- 11. fountainheadpress.com [fountainheadpress.com]
- 12. [scribd.com](http://www.scribd.com) [scribd.com]
- To cite this document: BenchChem. [solubility of chromium(III) carbonate in different solvents]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1496125#solubility-of-chromium-iii-carbonate-in-different-solvents\]](https://www.benchchem.com/product/b1496125#solubility-of-chromium-iii-carbonate-in-different-solvents)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com